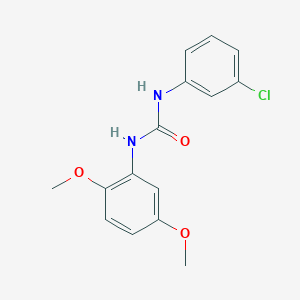
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea, also known as U-4, is a synthetic compound that belongs to the class of phenylurea derivatives. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique properties. U-4 is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating the cardiovascular system.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea inhibits sGC by binding to its heme group, which is essential for its enzymatic activity. This binding prevents the conversion of guanosine triphosphate (GTP) to cGMP, leading to decreased cGMP levels. This mechanism of action has been extensively studied and has led to the development of other sGC inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and increase cardiac output in animal models. It has also been shown to have anti-inflammatory effects, which can be useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of sGC, which makes it useful for studying the role of sGC in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea research. One area of interest is the development of more potent and selective sGC inhibitors. Another area of interest is the use of this compound in combination with other drugs to treat conditions such as heart failure and COPD. Additionally, this compound could be used as a tool to study the role of sGC in various physiological processes, including inflammation and oxidative stress. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for a variety of conditions.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea involves the reaction of 3-chloroaniline with 2,5-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized over the years to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea has been used extensively in scientific research to study the role of sGC in various physiological processes. It has been shown to be a potent inhibitor of sGC, which leads to a decrease in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to vasodilation, which can be useful in treating conditions such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-6-7-14(21-2)13(9-12)18-15(19)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJLWNHSAGAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)
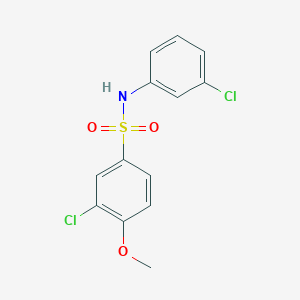
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)
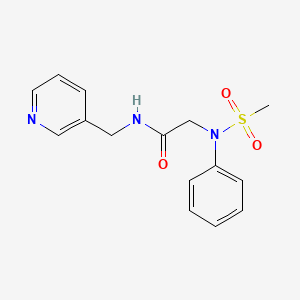

![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
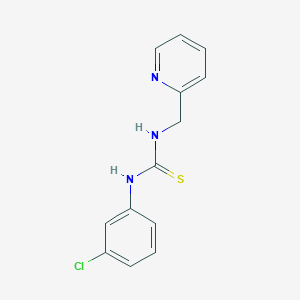
![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
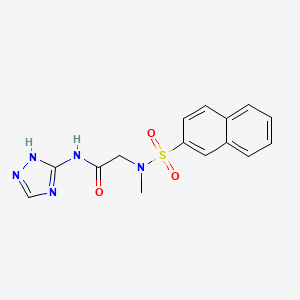
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
